Acetamide, N-(4-(pentyloxy)phenyl)- is a synthetic organic compound that belongs to the class of acetamides. It is characterized by the presence of a pentyloxy group attached to a phenyl ring, which is further linked to an amide functional group. The molecular formula for this compound is C13H19NO2, and it has a molecular weight of 261.36 g/mol. It exhibits a melting point range of 94-97°C and a boiling point of approximately 375.9°C at 760 mmHg. The compound is slightly soluble in water but shows higher solubility in organic solvents such as ethanol and chloroform .
Research indicates that Acetamide, N-(4-(pentyloxy)phenyl)- possesses significant biological activity:
The synthesis of Acetamide, N-(4-(pentyloxy)phenyl)- typically involves:
Interaction studies involving Acetamide, N-(4-(pentyloxy)phenyl)- focus on its biological effects and potential interactions with other compounds:
Several compounds share structural similarities with Acetamide, N-(4-(pentyloxy)phenyl)-. Here are some notable examples:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Acetamide, N-(2-amino-4-(pentyloxy)phenyl)- | Contains an amino group instead of an alkoxy | Potentially different biological activity |
N-(4-pentyloxy-phenyl)-2-(quinolin-8-ylsulfanyl)-acetamide | Contains a quinoline moiety | May exhibit different pharmacological properties |
Acetamide, N-(3-acetylamino-4-(2,2,3,3,4,4,5,5... | Contains an acetylamino group | Unique reactivity profile due to acetyl group |
Acetamide, N-(4-(pentyloxy)phenyl)- stands out due to its specific pentyloxy substitution on the phenyl ring and its demonstrated low toxicity along with significant biological activities compared to these similar compounds .